Lipopeptide Antimicrobial Activity: C16-KYK vs. Positional Isomers C16-YKK and C16-WKK
In a direct comparative study of palmitoylated lipopeptides, C16-KYK (KYK motif) exhibited markedly inferior antimicrobial activity relative to its positional isomers C16-YKK and C16-WKK. C16-YKK shows MIC values of 31.25–62.5 μg/mL against both Gram-positive and Gram-negative bacterial strains, while C16-WKK exhibits a slightly higher MIC of 62.5 μg/mL for most strains except S. enterica [1]. In contrast, C16-KYK, along with C16-KFK and C16-KWK, demonstrated low activity against all tested Gram-negative and Gram-positive bacteria under identical assay conditions [2]. This divergence is attributed to the tripeptide sequence pattern, where the KXK motif (C16-KYK) forms bilayer nanotapes that induce insufficient bacterial membrane curvature deformation, whereas the XKK motif (C16-YKK, C16-WKK) forms cylindrical fibrils that exhibit significant bacterial toxicity [3].
| Evidence Dimension | Antimicrobial activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | C16-KYK: Low activity (no measurable MIC in tested range); MIC values not reported due to insufficient activity |
| Comparator Or Baseline | C16-YKK: MIC 31.25–62.5 μg/mL; C16-WKK: MIC 62.5 μg/mL (except S. enterica) |
| Quantified Difference | C16-KYK exhibits negligible antimicrobial activity compared to low μg/mL MIC values for positional isomers (>2- to >8-fold difference in potency) |
| Conditions | Broth microdilution assay; Gram-positive and Gram-negative bacterial strains; lipopeptide concentration range not specified but MICs determined for active compounds |
Why This Matters
This establishes C16-KYK as a negative control or nanostructure tool compound rather than an antimicrobial candidate, critical for experimental design and procurement specificity.
- [1] Adak A, Castelletto V, de Sousa A, Karatzas KA, Wilkinson C, Khunti N, Seitsonen J, Hamley IW. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. ACS Appl Bio Mater. 2024;7(8):5553-5565. View Source
- [2] Hamley IW, Castelletto V, Rowding C, Wilkinson C, de Mello LR, Mendes B, Barrett G, Seitsonen J. Diverse nanostructures and antimicrobial activity of lipopeptides bearing lysine-rich tripeptide sequences. Soft Matter. 2025;21(30):6058-6069. View Source
- [3] Hamley IW, Castelletto V, Rowding C, et al. Diverse nanostructures and antimicrobial activity of lipopeptides bearing lysine-rich tripeptide sequences. Soft Matter. 2025;21(30):6058-6069. (Proposed mechanism: assembly curvature effect on membrane deformation) View Source
